molecular formula C8H19ClN2O2S B2360287 (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride CAS No. 1349699-98-4

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride

Cat. No.: B2360287
CAS No.: 1349699-98-4
M. Wt: 242.76
InChI Key: QIUGMZIQPFDIMB-DDWIOCJRSA-N
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Description

®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The piperidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the sulfonamide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Research: The compound is employed in studies investigating the role of piperidine derivatives in biological systems.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride but without the sulfonamide group.

    Piperazine: Another heterocyclic compound with two nitrogen atoms in the ring, used in various pharmaceuticals.

    Pyrrolidine: A five-membered ring compound with one nitrogen atom, also used in drug synthesis.

Uniqueness

®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with targeted biological activities.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUGMZIQPFDIMB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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